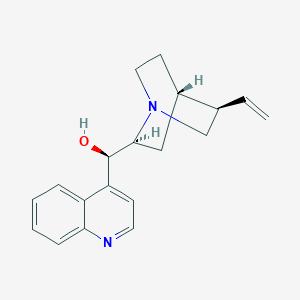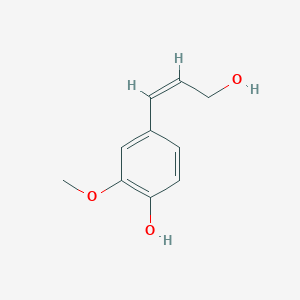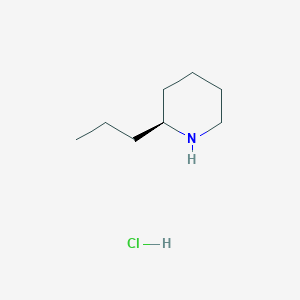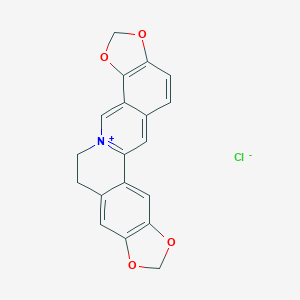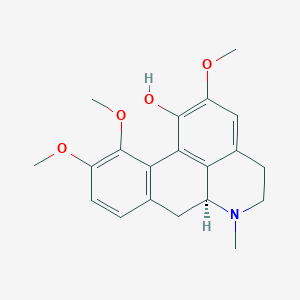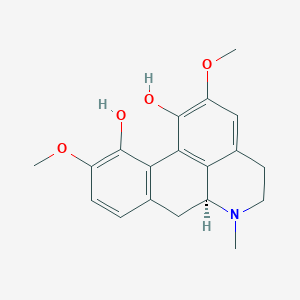
花青素-3-O-山茱萸糖苷氯化物
描述
花青素-3-鼠李糖苷是一种多酚类化合物,属于花青素类黄酮。 这些化合物主要作为水果、花卉和叶片中的色素存在 . 花青素-3-鼠李糖苷以其鲜艳的颜色和潜在的健康益处而闻名,包括抗氧化和抗炎特性 .
科学研究应用
花青素-3-鼠李糖苷在科学研究中具有广泛的应用:
作用机制
花青素-3-鼠李糖苷通过多种分子靶点和途径发挥其作用:
抗氧化活性: 它通过捐赠氢原子或电子来清除自由基并减少氧化应激.
酶抑制: 作为血管紧张素转换酶 (ACE) 和神经氨酸酶等酶的抑制剂,分别参与血压调节和病毒感染.
抗炎作用: 通过抑制促炎细胞因子和酶的表达来调节炎症通路.
生化分析
Biochemical Properties
Cyanidin-3-O-sambubioside chloride interacts with several enzymes and proteins. It is a H274Y mutation inhibitor and inhibits influenza neuraminidase activity with an IC50 of 72 μM . It also inhibits angiotensin-converting enzyme (ACE) activity . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
Cyanidin-3-O-sambubioside chloride has significant effects on various types of cells and cellular processes. It has been shown to have antioxidant, anti-angiogenic, and antiviral properties . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Cyanidin-3-O-sambubioside chloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It does not directly interact with AMPK but activates AMPK through the adiponectin receptor signaling pathway . This activation leads to the suppression of gluconeogenesis and exhibits anti-cancer activity through the induction of apoptosis and cellular senescence .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyanidin-3-O-sambubioside chloride change over time. The compound is available in the intact form in the colon 12 hours after administration . It shows a high stability and has long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Cyanidin-3-O-sambubioside chloride is involved in several metabolic pathways. It activates adenosine monophosphate-activated protein kinase (AMPK), a cellular energy sensor involved in metabolism . This activation leads to the suppression of gluconeogenesis .
准备方法
合成路线和反应条件: 花青素-3-鼠李糖苷可以从天然来源,如蔓越莓中,使用高效逆流色谱 (CCC) 提取,然后进行制备型高效液相色谱 (HPLC) . 分离过程涉及由丁醇、0.05% 三氟乙酸水溶液和甲醇组成的两相溶剂体系,体积比为 4:5:1 . 粗提物经 CCC 处理,得到高纯度花青素-3-鼠李糖苷,然后通过制备型 HPLC 进一步纯化 .
工业生产方法: 花青素-3-鼠李糖苷的工业生产通常涉及从植物来源,如玫瑰茄中提取。 该过程包括溶剂提取、使用色谱技术纯化和结晶,以获得纯形式的化合物 .
化学反应分析
反应类型: 花青素-3-鼠李糖苷会发生各种化学反应,包括氧化、还原和取代 .
常用试剂和条件:
相似化合物的比较
花青素-3-鼠李糖苷由于其特定的糖基化模式,在花青素中是独一无二的。类似的化合物包括:
飞燕草素-3-鼠李糖苷: 另一种具有类似抗氧化和酶抑制特性的花青素.
花青素-3-葡萄糖苷: 具有相似的抗氧化活性,但糖基化模式不同,影响其溶解度和稳定性.
矮牵牛素-3-葡萄糖苷: 表现出相似的颜色特性,但由于其化学结构的差异,具有不同的生物活性.
花青素-3-鼠李糖苷因其特定的糖基化而脱颖而出,它影响其溶解度、稳定性和生物活性,使其成为研究和工业中各种应用的宝贵化合物。
属性
IUPAC Name |
(2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O15.ClH/c27-7-18-20(34)21(35)24(41-25-22(36)19(33)15(32)8-37-25)26(40-18)39-17-6-11-13(30)4-10(28)5-16(11)38-23(17)9-1-2-12(29)14(31)3-9;/h1-6,15,18-22,24-27,32-36H,7-8H2,(H3-,28,29,30,31);1H/t15-,18-,19+,20-,21+,22-,24-,25+,26-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHXEGJOYVNGQH-XOBUMVIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30954628 | |
| Record name | Cyanidine 3-sambubioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30954628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33012-73-6 | |
| Record name | Cyanidin 3-sambubioside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33012-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sambicyanin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033012736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyanidine 3-sambubioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30954628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYANIDIN 3-O-SAMBUBIOSIDE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BIT5WSL15 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



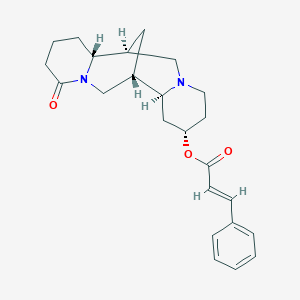
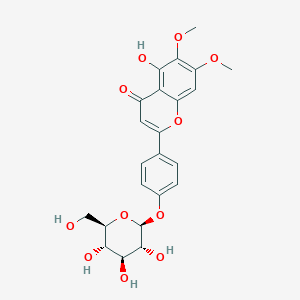
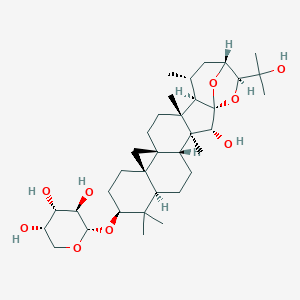
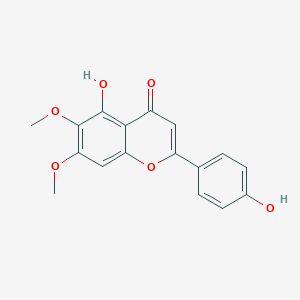
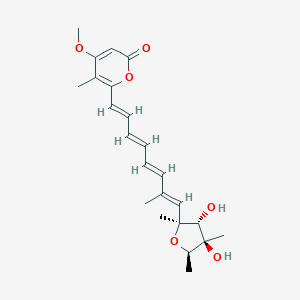
![[(2S,3S,4R,5R,6R)-2-acetyl-5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B190808.png)
